molecular formula C5H5BrO2 B13641800 (5-Bromofuran-3-yl)methanol

(5-Bromofuran-3-yl)methanol

Cat. No.: B13641800
M. Wt: 177.00 g/mol
InChI Key: FZOKYEPVLCMZEV-UHFFFAOYSA-N
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Description

(5-Bromofuran-3-yl)methanol: is an organic compound with the molecular formula C5H5BrO2 It is a derivative of furan, a heterocyclic aromatic compound, where a bromine atom is substituted at the 5-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Furan: The synthesis of (5-Bromofuran-3-yl)methanol typically begins with the bromination of furan. This reaction involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 5-position of the furan ring.

    Hydroxymethylation: The next step involves the introduction of the hydroxymethyl group at the 3-position. This can be achieved through a formylation reaction followed by reduction. For instance, the formylation can be done using a Vilsmeier-Haack reagent, followed by reduction with sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Bromofuran-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form (5-Bromofuran-3-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with sodium azide (NaN3) to form the corresponding azide.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: NaN3, KCN

Major Products Formed:

    Oxidation: (5-Bromofuran-3-yl)carboxylic acid

    Reduction: (5-Bromofuran-3-yl)methane

    Substitution: (5-Azidofuran-3-yl)methanol

Scientific Research Applications

Chemistry:

    Building Block: (5-Bromofuran-3-yl)methanol is used as a building block in organic synthesis for the preparation of more complex molecules.

    Ligand Synthesis: It is used in the synthesis of ligands for coordination chemistry.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Probes: It is used in the development of biological probes for studying enzyme activities and metabolic pathways.

Industry:

    Material Science: this compound is used in the synthesis of polymers and materials with specific properties.

    Agrochemicals: It is used in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of (5-Bromofuran-3-yl)methanol depends on its application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (3-Bromofuran-2-yl)methanol
  • (5-Bromofuran-2-yl)methanol
  • (5-Chlorofuran-3-yl)methanol

Comparison:

  • (3-Bromofuran-2-yl)methanol: This compound has the bromine atom at the 3-position and the hydroxymethyl group at the 2-position, leading to different reactivity and applications.
  • (5-Bromofuran-2-yl)methanol: Similar to (5-Bromofuran-3-yl)methanol but with the hydroxymethyl group at the 2-position, affecting its chemical properties and potential uses.
  • (5-Chlorofuran-3-yl)methanol: This compound has a chlorine atom instead of bromine, which can influence its reactivity and interactions in chemical and biological systems.

Uniqueness: this compound is unique due to the specific positioning of the bromine and hydroxymethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H5BrO2

Molecular Weight

177.00 g/mol

IUPAC Name

(5-bromofuran-3-yl)methanol

InChI

InChI=1S/C5H5BrO2/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2

InChI Key

FZOKYEPVLCMZEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CO)Br

Origin of Product

United States

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